An In-depth Technical Guide to 4'-Amino-biphenyl-4-carbaldehyde for Advanced Research
An In-depth Technical Guide to 4'-Amino-biphenyl-4-carbaldehyde for Advanced Research
Abstract: This document provides a comprehensive technical overview of 4'-Amino-biphenyl-4-carbaldehyde, a versatile bifunctional molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a reactive aldehyde and a nucleophilic amine on a rigid biphenyl scaffold, makes it a valuable building block for constructing complex molecular architectures. This guide delves into its core chemical properties, validated synthesis protocols, detailed spectroscopic characterization, reactivity profile, and key applications, offering field-proven insights for researchers, chemists, and professionals in drug development.
Core Physicochemical and Structural Properties
4'-Amino-biphenyl-4-carbaldehyde is a crystalline solid. The biphenyl core imparts rigidity and specific spatial orientation to the terminal functional groups. The electron-donating nature of the amino group (-NH₂) and the electron-withdrawing nature of the aldehyde group (-CHO) create a push-pull electronic system, influencing the molecule's reactivity and photophysical properties.
Below is a summary of its key identifying and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | (4'-Aminobiphenyl-4-yl)methanal | N/A |
| Synonyms | 4-Formyl-4'-aminobiphenyl, 4'-Amino-4-formyl-1,1'-biphenyl | [1] |
| CAS Number | 32195-46-7 | N/A |
| Molecular Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | Crystalline solid (typically yellow or off-white) | [2] |
| Melting Point | 185-189 °C | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and hot ethanol; sparingly soluble in water. | [3] |
| SMILES | N(c1ccc(C=O)cc1)c2ccccc2 | N/A |
| InChI Key | ISDBWOPVZKNQDW-UHFFFAOYSA-N | [1][4] |
Structural Diagram
The following diagram illustrates the chemical structure of 4'-Amino-biphenyl-4-carbaldehyde, highlighting the spatial relationship between the amino and carbaldehyde functional groups.
Caption: 2D Structure of 4'-Amino-biphenyl-4-carbaldehyde.
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of 4'-Amino-biphenyl-4-carbaldehyde involves a Palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura coupling. This method offers high yields and functional group tolerance.
Causality: The choice of the Suzuki-Miyaura coupling is strategic. It allows for the direct formation of the C-C bond between the two phenyl rings with high regioselectivity. The reaction is robust and compatible with the free amino and aldehyde groups, which might otherwise interfere with or be degraded by harsher coupling conditions.
Protocol: Suzuki-Miyaura Cross-Coupling Synthesis
This protocol describes the coupling of 4-formylphenylboronic acid with 4-bromoaniline.
Materials:
-
4-formylphenylboronic acid (1.2 equivalents)
-
4-bromoaniline (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus and magnetic stirrer
Procedure:
-
Inert Atmosphere: Assemble the reflux apparatus and purge with an inert gas (Nitrogen or Argon) for 15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation of the phosphine ligand and deactivation of the palladium catalyst.
-
Reagent Addition: To the reaction flask, add 4-bromoaniline, 4-formylphenylboronic acid, potassium carbonate, and triphenylphosphine.
-
Solvent & Catalyst: Add the dioxane/water solvent mixture, followed by the palladium(II) acetate catalyst. The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromoaniline) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.
-
Purification (Self-Validation): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The purity of the collected fractions should be confirmed by TLC. The final product's identity and purity must be validated by melting point determination and spectroscopic analysis (see Section 3.0).
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis and purification workflow.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of synthesized 4'-Amino-biphenyl-4-carbaldehyde.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the molecule.
-
Aldehyde Proton (-CHO): A characteristic singlet appears far downfield, typically around δ 9.9-10.1 ppm . Its deshielded nature is due to the strong anisotropic effect of the carbonyl group.[5]
-
Aromatic Protons: The protons on the two phenyl rings appear in the aromatic region (δ 6.8-8.0 ppm ). The protons on the ring bearing the aldehyde group are generally more deshielded than those on the amine-substituted ring. The coupling patterns (doublets and triplets) can be complex but are consistent with two para-substituted benzene rings.[5][6][7]
-
Amine Protons (-NH₂): A broad singlet is typically observed around δ 3.5-4.5 ppm . The chemical shift can vary depending on the solvent and concentration.[7]
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-CHO): A highly deshielded signal appears around δ 190-192 ppm .[5]
-
Aromatic Carbons: Signals for the 12 aromatic carbons appear between δ 115-150 ppm . The quaternary carbons (C-C bond between rings and carbons attached to functional groups) can be identified by their lower intensity.[5][7]
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic pair of medium-intensity peaks appears around 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretch: A strong, sharp absorption band is observed around 1680-1700 cm⁻¹ , indicative of the aldehyde carbonyl group.
-
C-H Aromatic Stretch: Peaks are observed just above 3000 cm⁻¹ .
-
C=C Aromatic Stretch: Multiple sharp bands appear in the 1450-1600 cm⁻¹ region.
Chemical Reactivity and Derivatization
The bifunctional nature of 4'-Amino-biphenyl-4-carbaldehyde makes it a versatile precursor for a wide range of chemical transformations.
-
Reactions at the Aldehyde: The aldehyde group readily undergoes nucleophilic addition and condensation reactions.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Oxidation: Oxidation to the corresponding carboxylic acid (4'-amino-biphenyl-4-carboxylic acid) using agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).[8]
-
-
Reactions at the Amine: The amino group is a good nucleophile and can be readily acylated, alkylated, or used in coupling reactions.
-
Amide Formation: Reaction with acyl chlorides or carboxylic acids to form amides. This is a common strategy in drug development to introduce diverse side chains.[9]
-
Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
-
Applications in Research and Development
This molecule is a valuable intermediate, primarily in fields requiring structured aromatic scaffolds.
-
Pharmaceutical and Medicinal Chemistry: The biphenyl scaffold is a known pharmacophore in many biologically active compounds. 4'-Amino-biphenyl-4-carbaldehyde serves as a starting point for synthesizing novel drug candidates. For instance, its derivatives have been explored as antagonists for the Transient Receptor Potential Vanilloid type 1 (TRPV1), a target for treating neuropathic pain.[9] The amino and aldehyde groups provide convenient handles for creating libraries of compounds for structure-activity relationship (SAR) studies.[9]
-
Materials Science: The rigid, conjugated structure is ideal for creating organic electronic materials. Derivatives are used in the development of organic light-emitting diodes (OLEDs) and other advanced polymers.[10] Its structure can be incorporated into covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis.[11]
-
Dye and Pigment Synthesis: Aromatic amines and aldehydes are classical precursors for dyes. This molecule can be used to synthesize specialized azo dyes and other chromophores.[12]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: This compound should be handled as a potentially hazardous substance. It can cause skin and eye irritation.[13] While specific toxicity data for this exact molecule is limited, the parent compound, 4-aminobiphenyl, is a known human carcinogen, primarily affecting the bladder.[3][12][14][15] Therefore, exposure should be minimized.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[16][17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][18] Avoid contact with skin and eyes.[13][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.[16][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
References
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Beilstein Journals. (n.d.). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]
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Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Levulinic acid, 98+%. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
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Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]
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Inchem.org. (n.d.). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
- Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 840. DOI: 10.1039/J39660000840.
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PubChem. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
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NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde. Retrieved from [Link]
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PubMed. (2018, July 23). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Retrieved from [Link]
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NCBI Bookshelf. (2004, January 15). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. Retrieved from [Link]
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ResearchGate. (2025, August 6). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. Retrieved from [Link]
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NCBI Bookshelf. (2021, December 21). 4-Aminobiphenyl - 15th Report on Carcinogens. Retrieved from [Link]
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